molecular formula C16H18N2O2 B2367732 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide CAS No. 439111-56-5

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2367732
CAS No.: 439111-56-5
M. Wt: 270.332
InChI Key: QGBKOGPWIGWVFA-UHFFFAOYSA-N
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Description

4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a tert-butyl group attached to the benzoyl moiety, which is further connected to a pyrrole ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoyl or pyrrole moieties.

    Reduction: Reduced forms of the benzoyl or pyrrole groups.

    Substitution: Substituted benzoyl or pyrrole derivatives.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-16(2,3)12-6-4-10(5-7-12)14(19)11-8-13(15(17)20)18-9-11/h4-9,18H,1-3H3,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBKOGPWIGWVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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